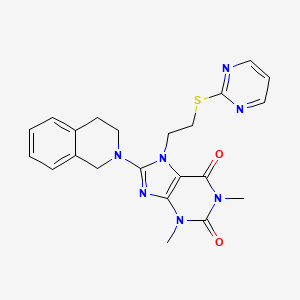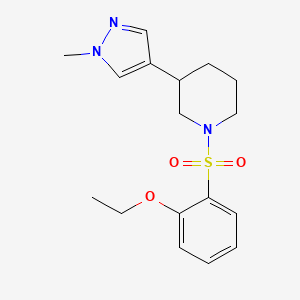![molecular formula C15H14Cl2N2O4S B2877481 2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-97-3](/img/structure/B2877481.png)
2-chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (2C4CPDM) is a synthetic organic compound with a wide range of applications in various scientific research fields. It is a white crystalline solid with a melting point of 158°C and a boiling point of 260°C. It is soluble in water and organic solvents, making it a useful reagent for laboratory experiments. 2C4CPDM is used in a variety of research applications, such as in the synthesis of heterocyclic compounds, as a catalyst for organic reactions, and as a substrate for enzymes. It has also been used to study the biochemical and physiological effects of various drugs and compounds.
Applications De Recherche Scientifique
Photolysis and Reactivity Studies
- Generation and Reactivity of 4-Aminophenyl Cation by Photolysis: Research by Guizzardi et al. (2001) explored the photostability and photoheterolysis of 4-chloroaniline and its N,N-dimethyl derivative in polar media. The study showed efficient photoheterolysis via the triplet state, forming triplet phenyl cations. These cations demonstrate interesting reactivity, such as forming dimers or being reduced back to anilines, depending on the solvent's properties. This work indicates the potential for using photolysis in synthesizing or modifying compounds with similar structures (Guizzardi et al., 2001).
Host-Guest Complexation
- Complexation Studies: A study by Keipert et al. (1987) discussed the formation of macrocycles via complexation, involving structural units that can be related to the chemical structure . These macrocycles have applications in understanding molecular recognition and binding properties, which can be valuable in designing sensor or delivery systems for various molecules (Keipert, Knobler, & Cram, 1987).
Allosteric Modifiers and Ligand Synthesis
- Allosteric Modifiers of Hemoglobin: Randad et al. (1991) synthesized compounds structurally related to the queried chemical, demonstrating the ability to decrease the oxygen affinity of human hemoglobin A. Such compounds may have implications in medical research, particularly in areas requiring the modulation of oxygen delivery (Randad et al., 1991).
Electrochemical Sensing
- Electrochemical Strategy for Determining Pollutants: Research by Keivani et al. (2017) developed a voltammetric sensor for analyzing water pollutants, utilizing a novel catechol derivative for electrocatalytic analysis. This study highlights the potential of using similar compounds in environmental monitoring and pollution control (Keivani et al., 2017).
Propriétés
IUPAC Name |
[2-chloro-4-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(9-12(14)17)15(20)18-13-6-4-3-5-11(13)16/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYNVMPHDHUHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-bromo-4-methoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2877399.png)


![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)

![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2877414.png)
![4-benzyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877417.png)
![N-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B2877420.png)
![9-((3-Chloro-4-methoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2877421.png)